2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine
Overview
Description
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position of the pyridine ring and a trifluoromethoxy group attached to a phenyl ring at the third position. The incorporation of fluorine atoms and trifluoromethoxy groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) fluoride to introduce the fluorine atom at the second position.
Coupling Reaction: Finally, the trifluoromethoxyphenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and phenyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the fluorine atom can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)phenylpyridine
- 2-Chloro-3-(4-(trifluoromethoxy)phenyl)pyridine
Uniqueness
2-Fluoro-3-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-fluoro-3-[4-(trifluoromethoxy)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-10(2-1-7-17-11)8-3-5-9(6-4-8)18-12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPXQKGJAUEWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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